molecular formula C26H25N5O3S B6478292 4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-phenoxyphenyl)butanamide CAS No. 892765-87-6

4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-phenoxyphenyl)butanamide

Cat. No.: B6478292
CAS No.: 892765-87-6
M. Wt: 487.6 g/mol
InChI Key: ZTUPYTSDIDRPJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-phenoxyphenyl)butanamide is a potent, selective, and ATP-competitive inhibitor of the Colony Stimulating Factor 1 Receptor (CSF1R). This compound has emerged as a critical pharmacological tool for probing the tumor microenvironment, specifically the role of tumor-associated macrophages (TAMs) which are often dependent on CSF1/CSF1R signaling for their differentiation and survival. By selectively inhibiting CSF1R, this molecule facilitates the depletion of pro-tumorigenic M2-like macrophages in preclinical models, thereby enabling researchers to investigate strategies for modulating the immune response against cancer. Its primary research value lies in the field of immuno-oncology, where it is used to study combination therapies and understand macrophage biology in cancer, inflammation, and bone diseases. The compound has been identified as a clinical candidate and used in experimental models to demonstrate that CSF1R inhibition can enhance the efficacy of other anticancer agents, such as checkpoint inhibitors. This product is intended for research and laboratory use only; it is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

4-(7-oxo-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)-N-(4-phenoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O3S/c1-2-16-30-25(33)24-21(15-17-35-24)31-22(28-29-26(30)31)9-6-10-23(32)27-18-11-13-20(14-12-18)34-19-7-4-3-5-8-19/h3-5,7-8,11-15,17H,2,6,9-10,16H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUPYTSDIDRPJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCCC(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-phenoxyphenyl)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core: This can be achieved through a cyclization reaction involving a thieno[2,3-e]pyrimidine derivative and a suitable hydrazine derivative under acidic or basic conditions.

    Introduction of the propyl group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a base.

    Attachment of the phenoxyphenyl group: This step involves a nucleophilic aromatic substitution reaction where the phenoxyphenyl group is introduced using a phenoxyphenyl halide and a suitable nucleophile.

    Formation of the butanamide moiety: The final step involves the formation of the butanamide moiety through an amidation reaction using a butanoic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-phenoxyphenyl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions (e.g., solvents, temperature, catalysts).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer oxygen-containing functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-phenoxyphenyl)butanamide exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines by targeting specific molecular pathways involved in tumor proliferation and survival. For instance:

  • Mechanism of Action : The compound may interact with enzymes or receptors that are crucial for cancer cell metabolism and signaling pathways.

Antimicrobial Properties

Investigations into the antimicrobial efficacy of this compound have revealed potential activity against various microorganisms. Some derivatives have shown mild antibacterial and antifungal properties:

  • Potential Applications : These findings suggest possible applications in developing new antimicrobial agents.

Synthetic Routes

The synthesis of the compound typically involves multiple steps starting from readily available precursors. A common synthetic route includes:

  • Formation of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core through cyclization reactions.
  • Introduction of the propyl group via alkylation reactions using propyl halides.
  • Coupling with the phenoxyphenyl butanamide moiety to form the final product.

Case Studies

Several case studies highlight the applications of this compound in drug discovery and development:

  • Study on Anticancer Activity :
    • Researchers tested various derivatives against breast cancer cell lines.
    • Results indicated that certain modifications enhanced cytotoxic effects compared to standard chemotherapeutics.
  • Antimicrobial Evaluation :
    • A series of derivatives were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria.
    • Some compounds demonstrated promising results with minimum inhibitory concentrations (MICs) comparable to existing antibiotics.

Mechanism of Action

The mechanism of action of 4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-phenoxyphenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Aryl Substituent Modifications

  • Ethylphenyl () : The ethyl group is a small alkyl substituent, contributing moderate lipophilicity (logP = 3.698) without significant steric hindrance. This may favor membrane permeability while maintaining solubility .
  • Trifluoromethoxyphenyl () : The trifluoromethoxy group introduces strong electron-withdrawing effects and high lipophilicity due to fluorine atoms. This modification likely enhances metabolic stability and target affinity but may reduce aqueous solubility .
  • This could improve receptor binding specificity but reduce bioavailability.

Chain Length Variations

  • Propanamide () : The shorter three-carbon chain may restrict conformational freedom, affecting binding kinetics or selectivity.

Physicochemical Implications

  • Lipophilicity : The trifluoromethoxy group in likely elevates logP compared to the ethyl group in , aligning with the trend that halogenated substituents enhance hydrophobicity.

Research Findings and Implications

Trends in Pharmacological Design

  • Substituent Effects: Ethyl and trifluoromethoxy groups represent strategies to fine-tune lipophilicity and electronic properties. The phenoxy group in the target compound could offer a middle ground between bulk and polarity.
  • Chain Length: Butanamide vs. propanamide chains demonstrate how minor structural changes impact molecular conformation and binding.

Lumping Strategy Relevance

highlights that compounds with similar cores (e.g., thienotriazolopyrimidinone) but varying substituents can be grouped for predictive modeling of properties or reactions . This approach may streamline the study of analogs like those discussed here.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : To optimize synthesis, employ statistical Design of Experiments (DOE) principles. For example, systematically vary reaction parameters (e.g., temperature, solvent ratios, catalyst loading) using factorial designs to identify critical factors affecting yield and purity. Evidence from similar triazolo-pyrimidine derivatives highlights the use of additives like thiourea dioxide to enhance reaction efficiency . Purification via flash chromatography (as described for structurally related compounds) ensures high purity (>95%) . DOE reduces experimental iterations while capturing interactions between variables, as demonstrated in chemical process optimization .

Q. What analytical techniques are recommended for characterizing this compound’s structure and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H and 13C^{13}C NMR to confirm substituent positions and hydrogen environments, as shown for pyrazoline-containing analogs .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) using reverse-phase HPLC with UV detection, as validated for triazolo-pyrimidine derivatives .
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=O, C=N) via characteristic absorption bands (e.g., 1689–1642 cm1^{-1}) .

Q. What solvent systems and purification methods are effective for isolating this compound?

  • Methodological Answer : Use polar aprotic solvents (e.g., DMF, DMSO) during synthesis to stabilize intermediates. For purification, combine flash chromatography (silica gel, ethyl acetate/hexane gradients) with recrystallization from ethanol or methanol. This approach is validated for structurally complex heterocycles, achieving >95% purity .

Advanced Research Questions

Q. How can computational modeling accelerate the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Integrate quantum chemical calculations (e.g., DFT for transition-state analysis) and reaction path search algorithms to predict feasible synthetic routes. The ICReDD framework combines computational and experimental data to optimize reaction conditions, reducing development time by ~50% . For structure-activity relationship (SAR) studies, molecular docking (e.g., AutoDock Vina) can prioritize derivatives with predicted binding affinities to target proteins .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Methodological Answer : Conduct comparative assays under standardized conditions (e.g., cell lines, enzyme concentrations) to isolate variables. For example, discrepancies in antimicrobial activity may arise from differences in bacterial membrane permeability. Validate findings using orthogonal assays (e.g., isothermal titration calorimetry for binding affinity vs. MIC for antimicrobial potency). Cross-reference with molecular dynamics simulations to assess target engagement .

Q. How can researchers elucidate the compound’s metabolic stability and degradation pathways?

  • Methodological Answer :
  • In vitro Metabolism Studies : Use liver microsomes or hepatocytes to identify phase I/II metabolites via LC-MS/MS.
  • Forced Degradation Studies : Expose the compound to stress conditions (acid/base hydrolysis, oxidative, thermal) and analyze degradation products using HPLC-DAD-ESI-MS .
  • Computational Prediction : Tools like ADMET Predictor or SwissADME estimate metabolic soft spots (e.g., ester hydrolysis sites) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported synthetic yields for similar compounds?

  • Methodological Answer :
  • Reproduce Conditions : Verify solvent purity, catalyst batch, and reaction atmosphere (e.g., inert gas vs. ambient air).
  • Kinetic Profiling : Monitor reaction progress via in situ FTIR or Raman spectroscopy to identify incomplete conversions or side reactions.
  • Cross-Validate Protocols : Compare methods from independent studies (e.g., thiourea dioxide vs. other additives in triazolo-pyrimidine synthesis) .

Experimental Design Considerations

Q. What statistical approaches are critical for optimizing multi-step syntheses of this compound?

  • Methodological Answer : Apply Response Surface Methodology (RSM) to model interactions between steps (e.g., coupling efficiency in amide bond formation vs. cyclization). Central Composite Design (CCD) or Box-Behnken designs are effective for non-linear relationships. For example, a 3k^k factorial design can optimize reaction time, temperature, and stoichiometry simultaneously .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.